molecular formula C20H17ClN4O2S B11373360 4-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

4-chloro-N-{5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl}benzamide

Cat. No.: B11373360
M. Wt: 412.9 g/mol
InChI Key: STRILOYWYCTVSD-UHFFFAOYSA-N
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Description

  • Preparation Methods

      Industrial Production: Industrial-scale production methods are proprietary, but it likely involves optimization of the synthetic route for efficiency and yield.

  • Chemical Reactions Analysis

      Reactivity: The compound may undergo various reactions, including oxidation, reduction, and substitution.

      Common Reagents and Conditions:

      Major Products: The specific products formed depend on the reaction conditions and reagents used.

  • Scientific Research Applications

      Biology: It may serve as a probe to investigate biological pathways or as a building block for bioactive molecules.

      Medicine: Its role as a dasatinib intermediate highlights its importance in cancer therapy.

      Industry: Used in pharmaceutical manufacturing.

  • Mechanism of Action

      Molecular Targets: Dasatinib, the final product derived from this compound, inhibits multiple tyrosine kinases, including BCR-ABL, Src family kinases, and c-Kit.

      Pathways Involved: By blocking these kinases, dasatinib disrupts cell signaling pathways, leading to antiproliferative effects and apoptosis in cancer cells.

  • Comparison with Similar Compounds

      Uniqueness: While I don’t have direct information on similar compounds, researchers would compare its structure, reactivity, and biological activity against related molecules.

    Properties

    Molecular Formula

    C20H17ClN4O2S

    Molecular Weight

    412.9 g/mol

    IUPAC Name

    4-chloro-N-[5-[1-(2-methylphenyl)-5-oxopyrrolidin-3-yl]-1,3,4-thiadiazol-2-yl]benzamide

    InChI

    InChI=1S/C20H17ClN4O2S/c1-12-4-2-3-5-16(12)25-11-14(10-17(25)26)19-23-24-20(28-19)22-18(27)13-6-8-15(21)9-7-13/h2-9,14H,10-11H2,1H3,(H,22,24,27)

    InChI Key

    STRILOYWYCTVSD-UHFFFAOYSA-N

    Canonical SMILES

    CC1=CC=CC=C1N2CC(CC2=O)C3=NN=C(S3)NC(=O)C4=CC=C(C=C4)Cl

    Origin of Product

    United States

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